molecular formula C12H13ClN2O2 B2475714 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid CAS No. 1156900-43-4

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Cat. No.: B2475714
CAS No.: 1156900-43-4
M. Wt: 252.7
InChI Key: PYDRZOYUEAQWEX-UHFFFAOYSA-N
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Description

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid (CAS 947013-74-3) is a high-purity chemical reagent designed for professional research applications. This benzimidazole derivative features a pentanoic acid linker, making it a valuable scaffold in medicinal chemistry and drug discovery. Benzimidazole cores are recognized as privileged structures in pharmacology due to their diverse biological activities . Research indicates that structurally similar benzimidazole compounds exhibit significant antimicrobial properties , including potent activity against resistant strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . These analogs have been shown to disrupt bacterial cell division by targeting essential proteins such as FtsZ, and can effectively inhibit and eradicate bacterial biofilms, which are a major challenge in treating infections . Furthermore, related benzimidazole derivatives are investigated as enzyme inhibitors , such as α-glucosidase inhibitors for metabolic disorder research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-(6-chloro-1H-benzimidazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-5-6-9-10(7-8)15-11(14-9)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDRZOYUEAQWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid typically involves the nucleophilic substitution of a suitable benzimidazole precursor. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole with a pentanoic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification process may include recrystallization and column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole derivatives demonstrate effectiveness against mycobacterial, bacterial, and fungal strains. The structure-activity relationship (SAR) analysis suggests that modifications at the benzimidazole ring can enhance their potency compared to standard antibiotics such as isoniazid and ciprofloxacin .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer potential. The ability of these compounds to inhibit specific cellular pathways involved in cancer progression makes them promising candidates for drug development. Preliminary studies have indicated that 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated a series of benzimidazole derivatives, including this compound, against various microbial strains. The results demonstrated that this compound exhibited comparable or superior antimicrobial activity compared to established antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The chlorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. This mechanism is similar to other benzimidazole derivatives that act as enzyme inhibitors .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

  • 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid (CAS 14678-78-5): Lacks the 5-chloro substituent, resulting in reduced steric and electronic effects.
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Features an aniline group instead of the pentanoic acid chain. The NH₂ group introduces hydrogen-bonding capacity but reduces hydrophilicity compared to the carboxylic acid .
  • 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol: Contains a trifluoromethyl group (electron-withdrawing) and a shorter propanol chain. The CF₃ group enhances metabolic stability, while the alcohol moiety offers different solubility profiles .

Chain Length and Functional Group Modifications

  • Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate: The ethyl ester and nitro substituent alter solubility and reactivity.
  • N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide : A benzimidazole-based inhibitor with a carbamothioyl group and extended aromatic system, demonstrating the impact of bulky substituents on biological activity (e.g., NRP1/VEGF-A inhibition) .

Spectroscopic Data

  • FT-IR : For 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline, peaks at 752 cm⁻¹ (C-Cl stretch) and 1608 cm⁻¹ (C=N) confirm the benzimidazole core and chloro substituent. The target compound would exhibit similar C-Cl and C=N stretches, with additional O-H (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) signals from the carboxylic acid .
  • ¹H NMR: Aromatic protons in benzimidazoles typically resonate at δ 7.0–8.5 ppm. The pentanoic acid chain would show signals at δ 1.5–2.5 ppm (methylene groups) and δ 12.0–12.5 ppm (carboxylic acid proton) .

Physicochemical Properties and Commercial Availability

  • Solubility : The carboxylic acid group improves aqueous solubility at physiological pH compared to esters (e.g., ) or alcohols ().
  • Purity and Availability: Similar compounds are available commercially with purities ranging from 95% to 99% (). No direct data exists for the target compound, but synthesis scalability is feasible via established ester hydrolysis routes .

Biological Activity

5-(5-Chloro-1H-benzimidazol-2-yl)pentanoic acid, with the CAS number 14678-78-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 14678-78-5
  • Structural Formula : Structure

1. Anti-inflammatory Activity

Research indicates that compounds similar to 5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid exhibit significant anti-inflammatory effects. A study utilizing carrageenan-induced hind paw edema in mice demonstrated that related benzimidazole derivatives showed prolonged anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and acetylsalicylic acid .

CompoundDose (mg/kg)Duration of Activity (hours)
Compound A1006
Indomethacin504
Acetylsalicylic Acid1003

2. Analgesic Activity

The analgesic properties of 5-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid were assessed using hot plate and tail flick tests. The results indicated that this compound could significantly reduce pain response times, suggesting effective analgesic potential comparable to established analgesics .

Test TypeCompound A (100 mg/kg)Control (Saline)
Hot Plate TestReduced latency by 30%Baseline response
Tail Flick TestReduced latency by 40%Baseline response

3. Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds was found to be as low as 0.98 µg/mL against MRSA strains, indicating a strong potential for therapeutic applications in treating resistant bacterial infections .

PathogenMIC (µg/mL)
Staphylococcus aureus1.00
MRSA0.98
Mycobacterium tuberculosis7.80

Case Studies

Several studies have highlighted the effectiveness of compounds similar to or including the benzimidazole moiety in various biological assays:

  • Study on Analgesics : A comparative study involving various benzimidazole derivatives showed that those with higher chlorine substitution exhibited enhanced analgesic effects in rodent models .
  • Antimicrobial Efficacy : Research published in PMC indicated that compounds with similar structures effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .
  • In Vivo Studies : Animal studies demonstrated that benzimidazole derivatives significantly reduced inflammation and pain responses in models of arthritis and other inflammatory conditions, supporting their use as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, such as condensation of benzoimidazole derivatives with pentanoic acid esters under controlled temperatures and inert atmospheres to prevent side reactions . Key steps include functional group transformations (e.g., ester hydrolysis) and purification via chromatography . Challenges include managing steric hindrance from the chloro-substituted benzoimidazole ring and optimizing reaction time to minimize degradation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of the chloro and benzoimidazole groups, particularly 1^1H and 13^{13}C NMR . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity . High-performance liquid chromatography (HPLC) can assess purity, while X-ray crystallography (if crystalline) provides structural confirmation .

Q. How does the chloro substituent on the benzoimidazole ring affect physicochemical properties?

  • The chloro group enhances lipophilicity, influencing solubility and membrane permeability. It also stabilizes the aromatic ring through electron-withdrawing effects, which may alter reactivity in subsequent derivatization reactions . Comparative studies with non-chlorinated analogs show differences in logP values and pKa profiles .

Advanced Research Questions

Q. What computational strategies can predict binding affinities of this compound with biological targets (e.g., enzymes)?

  • Density Functional Theory (DFT) calculations model electronic properties, while molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes or kinases . MD simulations assess stability of ligand-protein complexes over time . For example, the pentanoic acid chain may form hydrogen bonds with catalytic residues, as seen in similar benzoimidazole derivatives .

Q. How can contradictory data on structure-activity relationships (SAR) be resolved for derivatives of this compound?

  • Systematic SAR studies should compare analogs with varied substituents (e.g., replacing chloro with methyl or trifluoromethyl groups) . Meta-analyses of bioassay data (e.g., IC50_{50} values) combined with cheminformatics tools (e.g., QSAR models) identify critical substituent effects . Contradictions in enzymatic inhibition data may arise from assay conditions (pH, co-solvents) or protein conformational states .

Q. What experimental designs validate the compound’s role in modulating enzymatic pathways?

  • Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) with positive/negative controls. For example, test inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), given benzoimidazole’s known interactions with these targets . Pair with siRNA knockdown studies to confirm specificity . Dose-response curves and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. How can AI-driven platforms optimize the synthesis and biological testing of derivatives?

  • Platforms like ICReDD integrate quantum chemical calculations and machine learning to predict optimal reaction pathways and reduce trial-and-error experimentation . For instance, AI algorithms can prioritize derivatives with predicted high solubility or target affinity, accelerating lead optimization . Autonomous labs enable real-time adjustments to reaction parameters (e.g., temperature, catalyst loading) .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Lyophilization enhances stability for aqueous solutions . Purity checks via HPLC every 6 months are recommended .

Q. How do solvent systems influence crystallization attempts for X-ray studies?

  • Screen solvents with varying polarity (e.g., DMSO, ethanol, hexane) using vapor diffusion or slow evaporation. Co-crystallization with co-solvents (e.g., DMF/water) may improve crystal quality. The chloro group’s hydrophobicity favors non-polar solvents, but H-bonding from the pentanoic acid moiety complicates predictions .

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